N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a piperidine moiety, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenyl and 4-methylphenyl derivatives. These intermediates are then subjected to various coupling reactions, including amide bond formation and cyclization to form the oxazole ring. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific substitution pattern on the aromatic rings, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c1-18-6-8-20(9-7-18)24-16-22(27-31-24)25(29)26-17-23(28-14-4-3-5-15-28)19-10-12-21(30-2)13-11-19/h6-13,16,23H,3-5,14-15,17H2,1-2H3,(H,26,29) |
InChI Key |
OVAXPPILJCKOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4 |
Origin of Product |
United States |
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